Diethyl 2-(3,5-dimethylphenyl)malonate
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Overview
Description
Diethyl 2-(3,5-dimethylphenyl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a diethyl ester group attached to a malonic acid backbone, with a 3,5-dimethylphenyl substituent. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3,5-dimethylphenyl)malonate can be synthesized through the reaction of 3,5-dimethylbenzoyl chloride with diethyl malonate in the presence of a base such as triethylamine and a catalyst like magnesium chloride . The reaction typically involves the following steps:
Formation of 3,5-dimethylbenzoyl chloride: This is achieved by chlorinating 3,5-dimethylbenzoic acid.
Reaction with diethyl malonate: The 3,5-dimethylbenzoyl chloride is then reacted with diethyl malonate in the presence of triethylamine and magnesium chloride to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,5-dimethylphenyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position to the carbonyl groups using strong bases like sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to form the enolate, which is then alkylated using alkyl halides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can induce decarboxylation.
Major Products Formed
Alkylation: Monoalkylated or dialkylated malonates.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(3,5-dimethylphenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of barbiturates and other medicinally important compounds.
Material Science: It is used in the development of new materials with specific properties.
Catalysis: The compound is used in catalytic reactions to study reaction mechanisms and develop new catalytic processes.
Mechanism of Action
The mechanism of action of diethyl 2-(3,5-dimethylphenyl)malonate involves the formation of enolate ions under basic conditions. These enolate ions can undergo nucleophilic substitution reactions with alkyl halides to form alkylated products . The compound’s reactivity is primarily due to the presence of the malonate group, which stabilizes the enolate ion through resonance.
Comparison with Similar Compounds
Diethyl 2-(3,5-dimethylphenyl)malonate can be compared with other malonates such as:
Diethyl malonate: Lacks the 3,5-dimethylphenyl substituent and is less sterically hindered.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl phenylmalonate: Contains a phenyl group instead of the 3,5-dimethylphenyl group.
Uniqueness
The presence of the 3,5-dimethylphenyl group in this compound provides unique steric and electronic properties, making it distinct from other malonates. This uniqueness allows for specific reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
diethyl 2-(3,5-dimethylphenyl)propanedioate |
InChI |
InChI=1S/C15H20O4/c1-5-18-14(16)13(15(17)19-6-2)12-8-10(3)7-11(4)9-12/h7-9,13H,5-6H2,1-4H3 |
InChI Key |
CEQAUOFOTBWGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)C)C)C(=O)OCC |
Origin of Product |
United States |
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